molecular formula C26H23N B14631340 3-Isopropyl-2,4,6-triphenylpyridine CAS No. 57162-47-7

3-Isopropyl-2,4,6-triphenylpyridine

Cat. No.: B14631340
CAS No.: 57162-47-7
M. Wt: 349.5 g/mol
InChI Key: GENWYVGVTWVACQ-UHFFFAOYSA-N
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Description

3-Isopropyl-2,4,6-triphenylpyridine is a heterocyclic aromatic compound that belongs to the class of pyridines. Pyridines are known for their wide range of applications in various fields, including medicinal chemistry, agriculture, and material science. The structure of this compound consists of a pyridine ring substituted with three phenyl groups at positions 2, 4, and 6, and an isopropyl group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-2,4,6-triphenylpyridine can be achieved through a one-pot, three-component reaction involving acetophenones, aryl aldehydes, and ammonium acetate. This reaction is typically carried out under solvent-free conditions using various catalysts. For example, a Brønsted-acidic ionic liquid can be used as a reusable catalyst to facilitate the reaction . Another method involves the use of cobalt(II) chloride hexahydrate as a recyclable catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The choice of catalyst and reaction conditions can be tailored to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-2,4,6-triphenylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted pyridines.

Scientific Research Applications

3-Isopropyl-2,4,6-triphenylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Isopropyl-2,4,6-triphenylpyridine involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Triphenylpyridine: Lacks the isopropyl group at position 3, resulting in different chemical and biological properties.

    2,4,6-Triarylpyridines: A broader class of compounds with various aryl substituents, each exhibiting unique characteristics.

Uniqueness

3-Isopropyl-2,4,6-triphenylpyridine is unique due to the presence of the isopropyl group, which can influence its reactivity, solubility, and biological activity. This structural feature distinguishes it from other triarylpyridines and contributes to its specific applications and properties .

Properties

CAS No.

57162-47-7

Molecular Formula

C26H23N

Molecular Weight

349.5 g/mol

IUPAC Name

2,4,6-triphenyl-3-propan-2-ylpyridine

InChI

InChI=1S/C26H23N/c1-19(2)25-23(20-12-6-3-7-13-20)18-24(21-14-8-4-9-15-21)27-26(25)22-16-10-5-11-17-22/h3-19H,1-2H3

InChI Key

GENWYVGVTWVACQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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